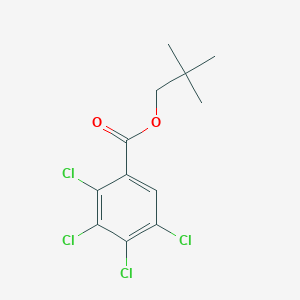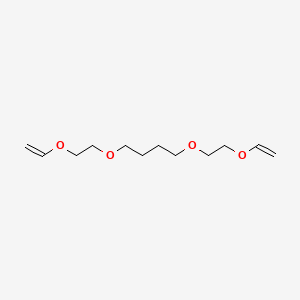
3,6,11,14-Tetraoxahexadeca-1,15-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,11,14-Tetraoxahexadeca-1,15-diene is a chemical compound with the molecular formula C10H18O4 It is known for its unique structure, which includes multiple ether linkages and conjugated diene systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,11,14-Tetraoxahexadeca-1,15-diene typically involves the reaction of ethylene glycol derivatives with vinyl ethers under controlled conditions. The reaction is often catalyzed by acid or base catalysts to facilitate the formation of the ether linkages. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
3,6,11,14-Tetraoxahexadeca-1,15-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the diene system into saturated hydrocarbons.
Substitution: The ether linkages in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium alkoxides (NaOR) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Ether derivatives with different alkyl groups.
Scientific Research Applications
3,6,11,14-Tetraoxahexadeca-1,15-diene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3,6,11,14-Tetraoxahexadeca-1,15-diene involves its interaction with various molecular targets. The conjugated diene system allows it to participate in electrophilic addition reactions, while the ether linkages provide sites for nucleophilic attack. These interactions can lead to the formation of reactive intermediates that exert biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 3,6,9,12-Tetraoxatetradeca-1,13-diene
- 1,3-Butadiene
- Isoprene
Uniqueness
3,6,11,14-Tetraoxahexadeca-1,15-diene is unique due to its extended ether linkages and conjugated diene system, which provide distinct reactivity and potential applications compared to other similar compounds. Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
114166-56-2 |
|---|---|
Molecular Formula |
C12H22O4 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
1,4-bis(2-ethenoxyethoxy)butane |
InChI |
InChI=1S/C12H22O4/c1-3-13-9-11-15-7-5-6-8-16-12-10-14-4-2/h3-4H,1-2,5-12H2 |
InChI Key |
ZRMXAFHOQIXYGS-UHFFFAOYSA-N |
Canonical SMILES |
C=COCCOCCCCOCCOC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Diethyl acetamido[(2-bromophenyl)methyl]propanedioate](/img/structure/B14295758.png)

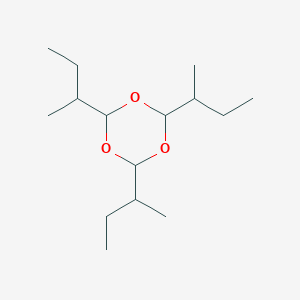
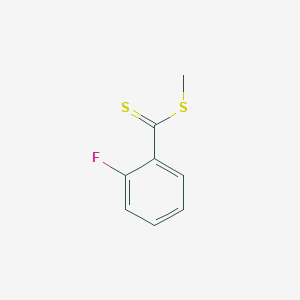


![Diethyl {[(propan-2-ylidene)amino]methyl}phosphonate](/img/structure/B14295816.png)
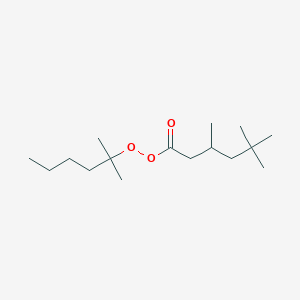
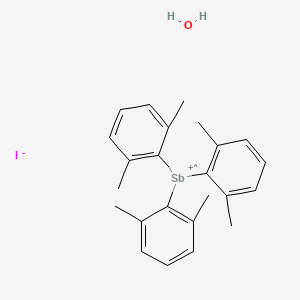

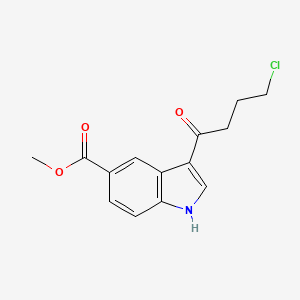
![1-{[(3-Methylbut-2-en-1-yl)oxy]methyl}-3-phenoxybenzene](/img/structure/B14295835.png)
